2-Fluoro-6-hydroxybenzonitrile
Overview
Description
2-Fluoro-6-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4FNO. It is characterized by the presence of both fluorine and hydroxy functional groups attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydroxybenzonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzonitrile with a hydroxide ion. The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-Fluoro-6-cyanophenol.
Reduction: 2-Fluoro-6-aminobenzonitrile.
Substitution: 2-Amino-6-hydroxybenzonitrile or 2-Thio-6-hydroxybenzonitrile.
Scientific Research Applications
2-Fluoro-6-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving fluorinated aromatic rings.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxybenzonitrile depends on its functional groups. The hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, making the compound susceptible to nucleophilic attack. The fluorine atom can influence the compound’s electronic properties, enhancing its stability and reactivity in certain reactions .
Comparison with Similar Compounds
- 2-Fluoro-4-hydroxybenzonitrile
- 2-Fluoro-3-hydroxybenzonitrile
- 2-Fluoro-5-hydroxybenzonitrile
Comparison: 2-Fluoro-6-hydroxybenzonitrile is unique due to the specific positioning of its functional groups. The ortho relationship between the hydroxy and nitrile groups can lead to distinct reactivity patterns compared to its isomers. For example, the ortho positioning can facilitate intramolecular hydrogen bonding, affecting the compound’s physical properties and reactivity .
Properties
IUPAC Name |
2-fluoro-6-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHNFDMNFHZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382515 | |
Record name | 2-fluoro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140675-43-0 | |
Record name | 2-Cyano-3-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140675-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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